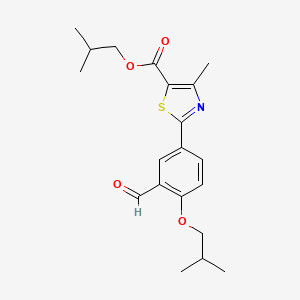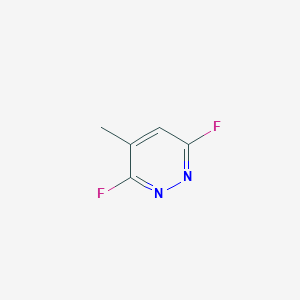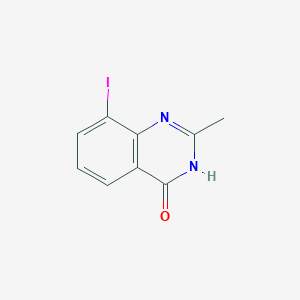
Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a formyl group, and an isobutoxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate involves several steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-nitrobenzaldehyde, which is treated with hydroxylamine and sodium formate in refluxing formic acid to yield 4-hydroxy-3-nitrobenzonitrile.
Formation of Thiobenzamide: The 4-hydroxy-3-nitrobenzonitrile is then treated with thioacetamide in hot dimethylformamide (DMF) to form the corresponding thiobenzamide.
Cyclization: The thiobenzamide undergoes cyclization with 2-chloroacetoacetic acid ethyl ester in refluxing ethanol to produce 2-(4-hydroxy-3-nitrophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester.
Alkylation: The phenolic group of the resulting compound is alkylated using isobutyl bromide and potassium carbonate in hot DMF, yielding the isobutyl ether derivative.
Reduction: The nitro group is reduced using hydrogen over palladium on carbon in ethanol/ethyl acetate to obtain the amino derivative.
Diazotation and Cyanation: The amino derivative undergoes diazotation with sodium nitrite and hydrochloric acid, followed by treatment with copper cyanide and potassium cyanide to form the cyano derivative.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, scaling up of reactions, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The nitro group in the intermediate stages can be reduced to an amino group.
Substitution: The phenolic hydroxyl group can be substituted with various alkyl groups to form ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas over palladium on carbon or other suitable catalysts.
Substitution: Alkyl halides such as isobutyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Alkyl ethers.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
- 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Comparison:
- Structural Differences: The presence of different functional groups (e.g., formyl vs. cyano) leads to variations in chemical reactivity and biological activity.
- Unique Properties: Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C20H25NO4S |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
2-methylpropyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H25NO4S/c1-12(2)10-24-17-7-6-15(8-16(17)9-22)19-21-14(5)18(26-19)20(23)25-11-13(3)4/h6-9,12-13H,10-11H2,1-5H3 |
Clave InChI |
AOFFNIPPFQQICA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=O)C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12095207.png)



![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine](/img/structure/B12095214.png)
![[2-(Dimethylamino)ethyl]urea](/img/structure/B12095227.png)

![3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid](/img/structure/B12095247.png)



![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12095290.png)
